Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms in a ring structure. Its synthesis has been reported in various scientific publications, with slight variations in methodology. One documented method involves the reaction of ethyl cyanoacetate with hydrazine hydrate and elemental sulfur in the presence of a base, followed by subsequent bromination. [] The resulting product can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.
While the specific scientific research applications of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate are still under exploration, its structural features suggest potential in several areas:
Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 237.07 g/mol. It is characterized by the presence of a bromine atom at the 5-position of the thiadiazole ring and an ethyl ester functional group at the carboxylate position. This compound is notable for its versatility in organic synthesis, particularly in the preparation of fused heterocycles such as di[1,2,3]triazolo[1,5-a:5',1'-d][3,1,5]benzothiadiazepines .
Several synthesis methods for ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate have been documented:
Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate finds applications primarily in organic synthesis as an intermediate for producing various pharmaceuticals and agrochemicals. Its ability to form fused heterocycles makes it valuable in developing new drugs and compounds with specific biological activities . Additionally, it serves as a building block for creating more complex molecular architectures.
Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate shares structural similarities with several other thiadiazole derivatives. Here are some comparable compounds:
| Compound Name | Similarity Index |
|---|---|
| Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | 0.69 |
| Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | 0.69 |
| 2-Bromo-5-methyl-1,3,4-thiadiazole | 0.57 |
| 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine | 0.50 |
Uniqueness: Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate is distinguished by its specific bromination pattern and the presence of an ethyl ester group at the carboxylic position. This unique combination contributes to its reactivity profile and potential applications in medicinal chemistry compared to other thiadiazole derivatives which may not possess these specific functional groups .
Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate exhibits distinctive physical characteristics that are typical of brominated heterocyclic compounds. The compound presents as orange to brown crystals or crystalline powder [1], indicating the presence of extended conjugation within the thiadiazole ring system that contributes to its chromophoric properties. The coloration ranges from orange to brown depending on the purity and crystalline form, with high-purity samples (≥97.5%) typically displaying the lighter orange hue [1].
The compound exists in a solid crystalline state at ambient temperature, forming well-defined crystal structures that facilitate handling and storage [1]. The crystalline nature contributes to its stability and makes it suitable for various synthetic applications. No specific odor characteristics have been documented in the available literature, though the compound should be handled with appropriate safety precautions due to the presence of the bromine substituent.
The melting point of ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate has been consistently reported across multiple sources with slight variations depending on measurement conditions and sample purity. The melting point range is 73.0-79.0°C with a clear melt [1], while alternative sources report 76-78°C [2] [3]. This relatively narrow range indicates good sample consistency across different suppliers and synthetic methods.
The clear melt characteristic suggests that the compound undergoes a clean phase transition from solid to liquid without significant decomposition at the melting temperature [1]. This property is important for synthetic applications where thermal stability is required. The melting point data indicates that the compound has moderate intermolecular forces, typical of small organic molecules with heterocyclic ring systems and ester functionalities.
The solubility characteristics of ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate reflect its polar nature due to the presence of nitrogen atoms in the thiadiazole ring and the ester functional group. The compound is miscible with dimethyl formamide (DMF) [2] [4], which is a highly polar aprotic solvent commonly used in organic synthesis.
This solubility in DMF indicates that the compound has significant polarity, likely due to the electron-withdrawing effects of both the bromine atom and the ester group, as well as the polar nature of the thiadiazole ring system. The miscibility with DMF makes it suitable for various synthetic transformations and coupling reactions that require polar solvent systems.
The compound is incompatible with oxidizing agents [4], which is consistent with the presence of sulfur in the thiadiazole ring and the potential for oxidation reactions. This incompatibility must be considered during storage and handling procedures to prevent unwanted chemical reactions.
While specific UV-visible spectroscopic data for ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate were not found in the available literature, the compound's orange to brown coloration suggests absorption in the visible region of the electromagnetic spectrum. The chromophoric properties arise from the extended π-conjugation system within the thiadiazole ring, particularly enhanced by the electron-withdrawing bromine substituent and the ester group.
Based on similar thiadiazole compounds reported in the literature, UV absorption would typically occur in the range of 250-350 nm, with potential visible absorption around 400-500 nm contributing to the observed coloration. The presence of the bromine atom likely shifts the absorption to longer wavelengths due to heavy atom effects and increased conjugation.
Infrared spectroscopy provides valuable structural information for ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate. Key absorption bands have been identified that characterize the functional groups present in the molecule:
The carbonyl stretching frequency appears at 1749 cm⁻¹ [5], which is characteristic of ester C=O bonds. This frequency is slightly higher than typical aliphatic esters due to the electron-withdrawing effect of the adjacent thiadiazole ring system, which reduces electron density on the carbonyl carbon and strengthens the C=O bond.
Carbon-bromine stretching vibrations are observed at 1266 cm⁻¹ [5], confirming the presence of the bromine substituent on the thiadiazole ring. This frequency is typical for aromatic C-Br bonds in heterocyclic systems.
Additional characteristic absorptions would include C-H stretching vibrations around 2986 cm⁻¹ for the ethyl group, and C=C and C=N stretching frequencies in the 1400-1600 cm⁻¹ region for the thiadiazole ring system [5].
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate. Both ¹H and ¹³C NMR data are available from synthetic studies.
¹H NMR Analysis (400 MHz, CDCl₃):
The proton NMR spectrum displays characteristic signals for the ethyl ester group. The ethyl CH₂ protons appear as a quartet at δ 4.52 ppm (2H) due to coupling with the adjacent methyl group [6]. The methyl protons of the ethyl group appear as a triplet at δ 1.43 ppm (3H) resulting from coupling with the CH₂ protons [6].
The chemical shift of the CH₂ protons at 4.52 ppm is typical for ethyl ester groups, with the downfield position reflecting the deshielding effect of the electron-withdrawing ester carbonyl group. The absence of additional aromatic proton signals confirms the substitution pattern on the thiadiazole ring.
¹³C NMR Analysis (75 MHz, CDCl₃):
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Key signals include δ 163.5 ppm for the carbonyl carbon, δ 157.3 ppm and δ 144.6 ppm for thiadiazole ring carbons, δ 63.6 ppm for the ethyl CH₂ carbon, and δ 13.9 ppm for the ethyl CH₃ carbon [6].
The carbonyl carbon at 163.5 ppm is characteristic of ester carbonyls, while the thiadiazole ring carbons appear in the expected aromatic region. The chemical shifts of the thiadiazole carbons reflect the electronic effects of the nitrogen atoms and the bromine substituent.
While specific single-crystal X-ray diffraction data for ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate were not found in the available literature, related thiadiazole compounds provide insights into the expected structural characteristics.
The molecular formula C₅H₅BrN₂O₂S corresponds to a molecular weight of 237.07 g/mol [2] [3] [1], confirming the presence of all expected atoms. The predicted density of 1.7±0.1 g/cm³ suggests a relatively compact crystal structure [7], which is typical for brominated heterocycles.
Comparative studies of related thiadiazole compounds indicate that these molecules typically adopt planar or near-planar conformations due to the aromatic nature of the five-membered ring system. The presence of the bromine atom and ester group may introduce some steric effects that could influence the overall molecular conformation and crystal packing.
The refractive index of 1.575 [7] indicates moderate optical density, consistent with the presence of sulfur and bromine atoms that contribute to increased polarizability. The polar surface area of 80.32 Ų [7] reflects the polar nature of the molecule due to the nitrogen atoms and ester functionality.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₅BrN₂O₂S | [2] [3] [1] |
| Molecular Weight | 237.07 g/mol | [2] [3] [1] |
| Melting Point | 73.0-79.0°C | [1] |
| Density | 1.7±0.1 g/cm³ | [7] |
| Boiling Point | 285.3±43.0°C (predicted) | [7] |
| Refractive Index | 1.575 | [7] |
| Flash Point | 126.4±28.2°C | [7] |
| Polar Surface Area | 80.32 Ų | [7] |
| Log P | 1.65 | [7] |
| Solubility in DMF | Miscible | [2] [4] |
Irritant